molecular formula C9H6BrNO2 B143913 5-Bromobenzofuran-2-carboxamide CAS No. 35351-21-4

5-Bromobenzofuran-2-carboxamide

Cat. No. B143913
CAS RN: 35351-21-4
M. Wt: 240.05 g/mol
InChI Key: VYOHEOKELADMTR-UHFFFAOYSA-N
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Description

5-Bromobenzofuran-2-carboxamide is a compound that is part of the benzofuran family, which is known for its biological importance. The benzofuran ring system is a fused ring structure that consists of a benzene ring fused to a furan ring. The presence of a bromine atom at the 5-position of the benzofuran ring and a carboxamide group at the 2-position distinguishes this compound and can potentially affect its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related benzofuran compounds involves several steps, starting with the formation of the benzofuran ring. For instance, 5-bromobenzofuran-2-carbonyl azide, a related compound, is synthesized by reacting bromo salicylaldehyde with diethyl bromomalonate in the presence of dry acetone and anhydrous potassium carbonate. This ester is then converted into a hydrazide, followed by transformation into the azide, and finally into 5-bromobenzofuran-2-carboxamide derivatives such as aryl ureas and carbamates . Although the synthesis of 5-Bromobenzofuran-2-carboxamide itself is not detailed, the methods used for similar compounds suggest a multi-step synthetic route involving bromination, cyclization, and functional group transformations.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR. X-ray diffraction studies provide detailed insights into the crystal structure, including bond lengths and angles. For example, a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, crystallizes in the triclinic system and features intramolecular hydrogen bonding and π-π stacking interactions . These structural features are crucial for understanding the reactivity and interaction of 5-Bromobenzofuran-2-carboxamide with other molecules.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including palladium-catalyzed cross-coupling and conversion into other heterocycles . The presence of the bromine atom makes the 5-bromobenzofuran derivatives suitable for further functionalization through nucleophilic substitution or coupling reactions. The carboxamide group can also participate in chemical reactions, potentially leading to the formation of amides, esters, or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromobenzofuran-2-carboxamide would be influenced by its molecular structure. The bromine atom contributes to the compound's density and molar mass, while the carboxamide group could affect its solubility in various solvents. The compound's melting point, boiling point, and stability can be inferred from related benzofuran compounds. For instance, the crystal packing and hydrogen bonding patterns observed in similar structures suggest that 5-Bromobenzofuran-2-carboxamide may have a relatively high melting point and may form stable crystals .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Triazoles : 5-Bromobenzofuran-2-carboxamide is utilized in synthesizing a series of 1-((5-bromobenzofuran-2-yl-)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, showing significant antimicrobial activities (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Antimicrobial Activities

  • Benzofuran-Oxadiazole Hybrids : The compound serves as an intermediate in creating benzofuran-oxadiazole hybrids, which are synthesized and characterized for their antimicrobial activity (Sanjeeva, Rao, Prasad, & Ramana, 2021).
  • Antibacterial Agents : Derivatives of 5-Bromobenzofuran-2-carboxamide, specifically 5-bromoindole-2-carboxamides, have been synthesized and evaluated for their high antibacterial activity against various Gram-negative bacteria (Mane, Patil, Biradar, & Khade, 2018).

Chemical Synthesis and Optimization

  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives : The compound is used in the synthesis of 2-amino-5-carboxamide thiazole derivatives, showing potential as an orally bioavailable drug (Kim, Kwon, Han, & Gong, 2019).
  • Synthesis of Novel Carboxamides : A novel synthetic route involving 5-Bromobenzofuran-2-carboxamide is described for the synthesis of vilazodone, a medication used for the treatment of major depressive disorder (Hu & Su, 2020).

Medicinal Chemistry

  • 5-HT3 Receptor Antagonists : It's used in the development of 2-substituted benzoxazole carboxamides as potent 5-HT3 receptor antagonists with potential utility for the treatment of diseases related to 5-HT3 receptor function (Yang et al., 2010).

Drug Development

  • Development of Antimalarials : Bromo-benzothiophene carboxamide derivatives, related to the chemical structure of 5-Bromobenzofuran-2-carboxamide, have shown potential as potent inhibitors of Plasmodium asexual blood-stages, suggesting promise in antimalarial drug development (Banerjee, Kapoor, Surolia, & Surolia, 2011).

properties

IUPAC Name

5-bromo-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOHEOKELADMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368838
Record name 5-Bromobenzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromobenzofuran-2-carboxamide

CAS RN

35351-21-4
Record name 5-Bromo-2-benzofurancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35351-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromobenzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Performance of the reaction with ethyl bromoacetate: 200 g of 5-bromo-2-hydroxybenzaldehyde are dissolved in 2000 ml of NMP with stirring, and 144 g of potassium carbonate and 175 g of ethyl bromoacetate are added. The mixture is stirred at 105° under nitrogen for 15 hours. The resultant orange solution dotted with crystals is cooled to 25°, 135 g of formamide are added, and the mixture is stirred for a further 30 minutes. 557 ml of sodium methoxide (30% in MeOH) are then allowed to run in over the course of 15 minutes without cooling. After 3 hours, a brownish solution dotted with crystals is present. It is poured into 6 litres of demineralized water (10°), and the mixture is stirred for a further 30 minutes. The crystals are filtered off with suction, washed with 1 litre of demineralized water, re-suspended in 4 litres of demineralized water, filtered off with suction and re-washed with 1 litre of demineralized water. The crystals are dried overnight to constant weight under reduced pressure at 60° C. (product weight: 113 g of pale beige crystals; m.p. 210-213°; CAS 35351-21-4).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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200 g
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Reaction Step Two
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Quantity
2000 mL
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solvent
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144 g
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175 g
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135 g
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557 mL
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6 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
MB Halli, S Sadu Suryakant, M Kinni - 2015 - academia.edu
… we report new Schiff base formed by the fusion of biologically active heterocyclic aldehyde 2-hydroxy-5-(phenyldiazenyl)benzaldehyde with 3-amino-5bromobenzofuran-2-carboxamide …
Number of citations: 4 www.academia.edu
MB Halli, N Shaishta, K Mallikarjun, SS Suryakant - 2014 - academia.edu
… O donor Schiff base ligand via condensation of 3-amino-5bromobenzofuran-2-carboxamide … the condensation of 3-amino-5-bromobenzofuran-2-carboxamide and 2-hydroxyquinoline3-…
Number of citations: 4 www.academia.edu
MB Halli, N Shaishta, K Mallikarjun - 2014 - gukir.inflibnet.ac.in
IR @ Gulbarga University: Synthesis, Characterization and Biological Studies of Metal Complexes with 3-Amino-5-Bromobenzofuran-2-Carboxamide Schiff Base … Title …
Number of citations: 6 gukir.inflibnet.ac.in
MB Halli, S Suryakant, M Kinni - Journal of Applicable Chemistry, 2015 - researchgate.net
… , herein we report new Schiff base formed by the fusion of biologically active heterocyclic aldehydes 2-hydroxy-1-napthaldehyde and 3-amino-5-bromobenzofuran-2-carboxamide could …
Number of citations: 8 www.researchgate.net
F Hu, W Su - Journal of Chemical Research, 2020 - journals.sagepub.com
… Subsequently, another intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide, is generated via aromatic nucleophilic substitution of 5-bromobenzofuran-2-carboxamide with …
Number of citations: 2 journals.sagepub.com
MB Halli, S Sadu Suryakant, M Kinni - Journal of Appl icabl e …, 2015 - academia.edu
… , herein we report new Schiff base formed by the fusion of biologically active heterocyclic aldehydes 2-hydroxy-1-napthaldehyde and 3-amino-5-bromobenzofuran-2-carboxamide could …
Number of citations: 2 www.academia.edu
S Sadu Suryakant - academia.edu
… Powder X-ray diffraction and thermogravimetric studies of metal(II) complexes derived from 3-(2hydroxybenzylideneamino)-5-bromobenzofuran-2-carboxamide Schiff base have been …
Number of citations: 2 www.academia.edu
S Rodriguez-Arevalo, A Bagan, C Grinan-Ferre… - European journal of …, 2021 - Elsevier
Recent findings unveil the pharmacological modulation of imidazoline I 2 receptors (I 2 -IR) as a novel strategy to face unmet medical neurodegenerative diseases. In this work, we …
Number of citations: 15 www.sciencedirect.com
M Ashford - 2010 - ro.uow.edu.au
… In addition, the selectivity between the sigma receptor subtypes was shown to be greatest when the 5-bromobenzofuran-2-carboxamide was employed in region 3. Changing the …
Number of citations: 2 ro.uow.edu.au
S Sadu Suryakant - academia.edu
New Schiff base metal complexes having general structural formulae ML2Cl2 where M= Co (II), Ni (II) and Cu (II), and MLCl2 where M= Zn (II), Cd (II) and Hg (II) were synthesized by the …
Number of citations: 0 www.academia.edu

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